molecular formula C19H17F3N4OS B6560440 7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921541-25-5

7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Número de catálogo: B6560440
Número CAS: 921541-25-5
Peso molecular: 406.4 g/mol
Clave InChI: IIUWKMVDJJFAKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features an imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked 4-trifluoromethylbenzyl moiety.

Propiedades

IUPAC Name

7-(4-methoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-27-16-8-6-15(7-9-16)25-10-11-26-17(25)23-24-18(26)28-12-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUWKMVDJJFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Imidazo[2,1-c][1,2,4]triazole Derivatives: 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7): Replaces the methoxy group with fluorine and substitutes the sulfanyl group with a thiol. Fluorine’s electronegativity may alter binding affinity, while the thiol group could enhance reactivity but reduce stability . 7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol: Features a methyl group instead of methoxy, reducing electron-donating effects.
  • 1,2,4-Triazole Derivatives :

    • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole : Shares methoxyphenyl and sulfanyl substituents but on a simpler triazole core. The chloro group may enhance antimicrobial activity, as seen in related structures .
    • 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole : Differs in trifluoromethyl positioning, which could affect steric interactions in binding pockets .

Substituent Modifications

  • 7-(4-Ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole: Replaces trifluoromethyl with methyl, reducing electron-withdrawing effects and possibly diminishing target affinity .
  • Aryl Group Variations :

    • 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole : A thiazolo-triazole hybrid with difluorophenyl substitution. Fluorine atoms may enhance bioavailability and binding specificity .

Comparative Analysis of Key Properties

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Bioactivity
Target Compound Imidazo[2,1-c][1,2,4]triazole 7: 4-methoxyphenyl; 3: 4-CF3-benzylsulfanyl ~367.3* Inferred antifungal/antimicrobial
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol Imidazo[2,1-c][1,2,4]triazole 7: 4-fluorophenyl; 3: thiol 236.27 Not reported
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 1,2,4-Triazole 4: 4-chlorophenyl; 3: 4-methoxyphenyl; 5: 4-Me-benzylsulfanyl 385.9 Antimicrobial
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 5: 2,4-difluorophenyl; 6: methyl 267.3 Not reported

*Estimated based on structural analogs.

Structural-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Enhance binding to electron-deficient targets but may reduce metabolic stability.
  • Trifluoromethyl Groups : Increase lipophilicity (logP) and resistance to oxidative metabolism, prolonging half-life .
  • Sulfanyl vs. Thiol : Sulfanyl groups improve stability over thiols, which are prone to oxidation .
  • Heterocycle Choice : Imidazo-triazole cores may offer better conformational rigidity than 1,2,4-triazoles, optimizing target interactions .

Computational and Bioactivity Profiling Insights

  • Similarity Metrics : The target compound clusters with trifluoromethyl- and methoxy-substituted analogs in bioactivity profiles, suggesting shared modes of action .
  • Molecular Docking : The trifluoromethyl group likely engages in hydrophobic interactions, while the methoxy group participates in hydrogen bonding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.